molecular formula C20H24N2O B2717084 N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide CAS No. 345972-45-4

N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No. B2717084
M. Wt: 308.425
InChI Key: DTQKZELLMKAEIK-UHFFFAOYSA-N
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Description

“N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide” is a complex organic compound. The “4-tert-butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “3,4-dihydro-2H-quinoline-1-carboxamide” part suggests a quinoline structure (a fused ring compound containing a benzene ring and a pyridine ring) that has been reduced (gained hydrogen atoms) at the 3 and 4 positions, and has a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) at the 1 position .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Techniques such as NMR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific sites of reactivity on the molecule. The phenyl ring, the quinoline ring, and the carboxamide group could all potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, influencing the compound’s solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it were a drug candidate, for example, future research might involve further testing of its biological activity and potential side effects .

properties

IUPAC Name

N-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-20(2,3)16-10-12-17(13-11-16)21-19(23)22-14-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-13H,6,8,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQKZELLMKAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

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